[2-(3-Chloro-4-fluorophenyl)ethyl](methyl)amine
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Overview
Description
2-(3-Chloro-4-fluorophenyl)ethylamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)ethylamine typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Chloro-4-fluorophenyl)ethylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)ethylamine involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethylamine
- 2-(3-Chlorophenyl)ethylamine
- 2-(3-Bromo-4-fluorophenyl)ethylamine
Uniqueness
The unique combination of chloro and fluoro substituents on the phenyl ring of 2-(3-Chloro-4-fluorophenyl)ethylamine distinguishes it from other similar compounds
Properties
Molecular Formula |
C9H11ClFN |
---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11ClFN/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
TWEIYDOFZVKVIU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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